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3-nitrophenyl diphenylcarbamate

Cat. No.: B5786873
M. Wt: 334.3 g/mol
InChI Key: VCHDOTRSRDQOLY-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Scaffolds in Advanced Synthetic Methodologies and Chemical Transformations

Carbamates, organic compounds featuring the R₂NC(O)OR' functional group, are of paramount importance in contemporary organic chemistry, finding applications that span from medicinal chemistry to polymer science. inrae.frnih.gov Structurally, they can be viewed as hybrids of esters and amides, a combination that imparts a unique profile of chemical stability and reactivity. sigmaaldrich.com This stability makes the carbamate group an excellent choice as a protecting group for amines, one of its most crucial roles in multi-step synthesis. nih.govorganic-chemistry.org By converting a nucleophilic amine into a less reactive carbamate, other parts of a molecule can undergo chemical modification without interference from the amino group. organic-chemistry.org A variety of carbamate protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), have been developed, each with specific conditions for removal, allowing for orthogonal protection strategies in complex syntheses like peptide synthesis. masterorganicchemistry.com

Beyond their role in protection, carbamate scaffolds are integral to the structure of many therapeutic agents and prodrugs. nih.govsigmaaldrich.com Their chemical and proteolytic stability, coupled with an ability to permeate cell membranes, makes them valuable as peptide bond surrogates in medicinal chemistry. nih.govmasterorganicchemistry.com This is because the carbamate linkage can mimic the geometry of a peptide bond while being resistant to enzymatic degradation by peptidases. nih.gov Furthermore, the carbamate moiety itself can engage in crucial hydrogen bonding interactions with biological targets, contributing directly to the pharmacological activity of a drug molecule. nih.gov The diverse applications of carbamates extend to the agricultural industry as pesticides and to the materials industry as the fundamental linkage in polyurethanes. inrae.frnih.gov The synthesis of carbamates is also a well-explored area, with established methods including the reaction of amines with chloroformates, the Curtius and Hofmann rearrangements of acyl azides and primary amides respectively, and reactions involving isocyanates. nih.gov

Overview of Key Research Trajectories Pertaining to Activated Ester Functionalities in Organic Synthesis

Activated esters are a class of esters that are particularly susceptible to nucleophilic attack, rendering them highly effective acylating agents. vulcanchem.com This enhanced reactivity is typically achieved by incorporating strongly electron-withdrawing substituents into the alcohol-derived portion of the ester, which makes the corresponding alkoxide or phenoxide a better leaving group. vulcanchem.comnih.gov A significant area of research focuses on the development and application of these functionalities in the synthesis of amides, especially in the context of peptide synthesis where mild reaction conditions are essential to prevent racemization. sigmaaldrich.com

A prominent research trajectory involves the use of nitrophenyl esters, particularly p-nitrophenyl esters, as activated synthons. The nitro group's potent electron-withdrawing nature significantly enhances the leaving group ability of the nitrophenoxide ion. nih.govemerginginvestigators.org This activation allows for the efficient transfer of the acyl group to a nucleophile, such as an amine, to form a stable amide bond under relatively mild conditions. nih.govresearchgate.net Studies have shown that p-nitrophenyl carbonates and carbamates are effective reagents for creating new carbonate or carbamate linkages. nih.govnih.gov For instance, they are used to synthesize a wide array of carbamate derivatives and have been employed in the preparation of glycocarbamates for studying carbohydrate-protein interactions. nih.gov The reactivity of these activated esters can be modulated by the position of the nitro group on the phenyl ring.

Recent research has also focused on comparing different types of activated esters to optimize reaction yields and stability. For example, a comparative study between p-nitrophenyl (PNP) and 2,3,4,5,6-pentafluorophenyl (PFP) activated esters for radiolabelling of biomolecules highlighted the superior stability and yields obtained with PNP esters. Another avenue of research explores the use of activated esters in polymer chemistry, where polymers bearing activated ester side chains are used as platforms for post-polymerization modification, allowing for the synthesis of functional polymers with diverse pendant groups. nih.gov

The table below summarizes the characteristics of different types of esters based on their reactivity.

Ester TypeActivating GroupRelative ReactivityTypical Application
Alkyl EsterNoneLowSolvents, fragrances
Phenyl EsterPhenylModerateIntermediate in synthesis
Nitrophenyl Ester Nitrophenyl High Acylating agent, peptide synthesis
Pentafluorophenyl EsterPentafluorophenylVery HighAcylating agent, bioconjugation

Academic Rationale for the Comprehensive Study of 3-Nitrophenyl Diphenylcarbamate

The academic rationale for the detailed investigation of this compound stems from its unique molecular architecture, which combines the features of an activated ester and a sterically demanding carbamoyl (B1232498) moiety. This compound serves as a potential carbamoylating agent, designed to transfer the diphenylcarbamoyl group to nucleophilic substrates.

The key features underpinning its academic interest are:

Activated Leaving Group : The presence of a nitro group on the phenyl ring activates the ester for nucleophilic substitution. Specifically, the 3-nitrophenyl group is an effective electron-withdrawing group, making the 3-nitrophenoxide a good leaving group. vulcanchem.com This facilitates the reaction with nucleophiles under mild conditions. While para-substituted nitrophenyl esters are more commonly studied, the meta-substitution in this compound offers a different electronic and steric profile, which could lead to altered reactivity and selectivity in chemical transformations. vulcanchem.comnih.gov

The Diphenylcarbamoyl Moiety : The diphenylcarbamoyl group is a bulky and lipophilic functional group. Its introduction onto a molecule can significantly alter properties such as steric hindrance, solubility, and conformational rigidity. As a protecting group for amines or alcohols, it would be distinct from more common protecting groups like Boc or Cbz, potentially offering advantages in specific synthetic contexts where its bulk is desirable. organic-chemistry.orgmasterorganicchemistry.com The precursor for this group, diphenylcarbamoyl chloride, is a known reagent. sigmaaldrich.com

Synthetic Utility : The compound is an intermediate for transferring the diphenylcarbamoyl group. Its synthesis typically involves the reaction of a chloroformate derivative with a nitro-substituted aniline (B41778). vulcanchem.com The study of this compound allows for the exploration of its efficacy as a reagent in various reactions, such as the protection of amines and alcohols, or in the synthesis of ureas and other complex carbamate-containing structures. For instance, related nitrophenyl carbamates are known intermediates in the synthesis of ureas.

The combination of the meta-nitro activation with the bulky diphenylcarbamoyl group makes this compound a target for academic study to explore new synthetic methodologies and to create molecules with specific steric and electronic properties. Its potential applications could range from polymer chemistry, where it might act as a precursor for polycarbonates, to analytical chemistry as a derivatizing agent. vulcanchem.com

The following table outlines common methods for the synthesis of carbamates, placing the likely synthesis of this compound in context.

Synthesis MethodReagentsDescription
From ChloroformatesR₂NH + ClCOOR'A common and direct method involving the reaction of an amine with a chloroformate in the presence of a base. vulcanchem.com
Curtius RearrangementRCON₃Thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form the carbamate. nih.gov
Hofmann RearrangementRCONH₂A primary amide is treated with bromine and a base to form an isocyanate intermediate, followed by reaction with an alcohol. nih.gov
From IsocyanatesRNCO + R'OHDirect reaction of an isocyanate with an alcohol. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2O4 B5786873 3-nitrophenyl diphenylcarbamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitrophenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-19(25-18-13-7-12-17(14-18)21(23)24)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHDOTRSRDQOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Nitrophenyl Diphenylcarbamate

Nucleophilic Acyl Substitution Reactions Involving the Carbamate (B1207046) Moiety

The carbamate functional group in 3-nitrophenyl diphenylcarbamate is a key center of reactivity, primarily undergoing nucleophilic acyl substitution reactions. This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carbamate, leading to the displacement of the 3-nitrophenoxy group. The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The efficiency and outcome of this reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic rings.

Role as an Activated Carbamoylating Agent in Amine and Alcohol Functionalization

This compound serves as an effective carbamoylating agent, a reagent that introduces a carbamoyl (B1232498) group (R₂NCO-) into a molecule. The presence of the electron-withdrawing nitro group on the phenoxy leaving group makes the carbamate carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This activation facilitates the transfer of the diphenylcarbamoyl moiety to nucleophiles such as amines and alcohols. youtube.com

The reaction with primary and secondary amines yields substituted ureas, while reaction with alcohols produces other carbamate esters. These transformations are valuable in organic synthesis for the construction of more complex molecules. The general principle of these reactions is that a more reactive carboxylic acid derivative can be converted to a less reactive one. youtube.com In this context, the activated carbamate can be seen as a synthetic equivalent of an isocyanate, but with greater stability and ease of handling.

The utility of this compound as a carbamoylating agent is underscored by the favorable thermodynamics of the reaction, where the departing 3-nitrophenoxide is a relatively stable anion and a good leaving group. libretexts.org

Reaction Kinetics and Thermodynamic Considerations in Substituent Effects

The kinetics of nucleophilic acyl substitution at the carbamate center are significantly influenced by the electronic nature of substituents on both the leaving group and the diphenylamine (B1679370) moiety. Studies on related systems, such as substituted phenyl thionocarbonates, reveal that electron-withdrawing groups on the non-leaving group enhance the reaction rate. nih.gov This is because they increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the non-leaving group would be expected to decrease the reaction rate.

For the leaving group, the position of the nitro group is critical. In a comparative study of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates, the 4-nitro isomer exhibited a higher reaction rate with amines. nih.gov This is attributed to the stronger electron-withdrawing effect of the 4-nitro group compared to the 3-nitro group, which leads to a more positive thiocarbonyl carbon and a more stable leaving group. nih.gov This principle can be extended to this compound, where the 3-nitro group provides significant activation, though likely less than a 4-nitro substituent would.

Influence of Nucleophile Structure and Reaction Medium on Reactivity

The structure of the attacking nucleophile and the properties of the reaction medium play crucial roles in the reactivity of this compound.

Nucleophile Structure: The nucleophilicity of the attacking species is a primary determinant of the reaction rate. Generally, for a given atom, nucleophilicity correlates with basicity. libretexts.org However, for atoms in different rows of the periodic table, this trend can be inverted. For example, sulfur nucleophiles are often more reactive than oxygen nucleophiles of similar basicity. libretexts.org Steric hindrance in the nucleophile can also significantly decrease the reaction rate by impeding its approach to the electrophilic carbonyl carbon. libretexts.org

Reaction Medium (Solvent Effects): The solvent can profoundly affect the rate of nucleophilic substitution reactions. Polar aprotic solvents, such as acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO), are often effective for these reactions as they can solvate the cation of a nucleophilic salt, leaving a relatively "bare" and highly reactive anion. libretexts.org In contrast, protic solvents like water and alcohols can solvate the anion through hydrogen bonding, reducing its nucleophilicity. researchgate.net

Studies on the reaction of p-nitrophenyl acetate (B1210297) with various nucleophiles in mixed aqueous-organic solvents have shown complex kinetic behavior. For instance, in MeCN-H₂O mixtures, the reaction rate can decrease with initial additions of the organic cosolvent and then increase at higher concentrations. researchgate.net This behavior is often attributed to changes in the solvent structure and the differential solvation of the reactants and the transition state. researchgate.net Similar solvent effects would be anticipated for the reactions of this compound.

Electrophilic and Radical Transformations of the Aromatic Ring Systems

Beyond the reactivity at the carbamate linkage, the two aromatic systems of this compound—the nitrophenyl moiety and the diphenyl moiety—can potentially undergo electrophilic and radical-mediated transformations.

Reactivity of the Nitrophenyl Moiety

The nitrophenyl group is highly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group. Electrophiles will preferentially attack the diphenylamine ring system.

However, the electron-deficient nature of the nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . mdpi.com In this type of reaction, a nucleophile attacks the aromatic ring at a position occupied by a hydrogen atom or a suitable leaving group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The nitro group strongly activates the ring for such attacks, particularly at the ortho and para positions relative to it. While the carbamate itself is a poor leaving group from an aromatic ring, a sufficiently strong nucleophile could potentially displace a hydrogen atom, especially under oxidative conditions.

The addition of a nucleophile to the nitroaromatic ring is generally the rate-limiting step and is associated with a loss of aromaticity. mdpi.com Computational studies have been employed to understand the energetics and mechanisms of these reactions, including the potential for concerted (single-step) pathways in addition to the classical two-step mechanism. nih.govstrath.ac.uk

Reactivity of the Diphenyl Moiety

The diphenylamine portion of the molecule contains two phenyl rings linked by a nitrogen atom. The nitrogen atom's lone pair of electrons can be delocalized into both rings, activating them towards electrophilic aromatic substitution . This activation is generally directed to the ortho and para positions of each ring. Therefore, electrophiles would be expected to react preferentially at these positions.

The reactivity of the diphenylamine system can be influenced by the carbamate group. While the nitrogen lone pair is involved in the carbamate resonance, it can still participate in activating the phenyl rings for electrophilic attack, albeit to a lesser extent than in diphenylamine itself.

Radical reactions involving the diphenylamine moiety are also possible. For instance, hydrogen atom abstraction from the N-H group of a related diphenylamine can generate a nitrogen-centered radical. This radical is stabilized by resonance delocalization over both phenyl rings. Such species can participate in a variety of radical-mediated processes.

Rearrangement Reactions and Fragmentation Pathways of the Carbamate Linkage

The stability and reactivity of the carbamate linkage in this compound are governed by the electronic properties of its constituent groups and the conditions to which it is subjected. While specific studies detailing the rearrangement and fragmentation of this exact molecule are not extensively documented, its behavior can be inferred from the established chemistry of aryl carbamates and the electronic influence of the meta-nitro substituent.

Thermal Transformations

Aryl carbamates, upon heating, can undergo decomposition through several potential pathways. The specific route taken is highly dependent on the substitution pattern of the carbamate. For N-arylcarbamates derived from tertiary alcohols, thermal decomposition typically proceeds via a cyclic transition state to yield an amine, carbon dioxide, and an olefin. cdnsciencepub.comcdnsciencepub.com However, this compound lacks β-hydrogens on the nitrogen substituent, precluding this specific pathway.

Instead, the primary thermal fragmentation pathway would involve the cleavage of the ester C-O bond or the amide N-C bond.

C-O Bond Cleavage: Heterolytic cleavage of the C(O)-OAr bond is a plausible pathway, yielding a diphenylcarbamoyl cation and a 3-nitrophenoxide anion. The stability of the 3-nitrophenoxide anion, enhanced by the electron-withdrawing nitro group, makes this a likely route.

N-C Bond Cleavage: Cleavage of the N-C(O) bond would produce a diphenylamide anion and a 3-nitrophenoxycarbonyl cation.

Studies on the thermal decomposition of t-butyl N-arylcarbamates have shown that electron-withdrawing substituents on the N-phenyl ring accelerate the rate of decomposition. cdnsciencepub.com In the case of this compound, the electron-withdrawing group is on the O-aryl ring, which would primarily act to stabilize the leaving group in a nucleophilic substitution-type reaction. High-temperature gas-phase pyrolysis of simple carbamates can also lead to the formation of an isocyanate and an alcohol. researchgate.net For this compound, this would correspond to the formation of diphenyl isocyanate and 3-nitrophenol (B1666305), though this pathway is less common for N,N-disubstituted carbamates.

Table 1: Plausible Thermal Decomposition Products of this compound

PathwayProducts
Heterolytic C-O Cleavage Diphenylamine, Carbon Dioxide, and products from 3-nitrophenol
Isocyanate Formation Diphenyl Isocyanate and 3-Nitrophenol

Photochemical Transformations

The photochemical behavior of nitrophenyl compounds is of significant interest. While ortho-nitrobenzyl carbamates are well-known to be photolabile, undergoing cleavage via a mechanism involving intramolecular hydrogen abstraction by the excited nitro group, this pathway is not available to the meta-isomer. nih.gov

Studies on 3-nitrophenol and its conjugate base, 3-nitrophenolate, show that its electronic dynamics upon photoexcitation differ significantly from the ortho and para isomers. nih.gov Excitation of 3-nitrophenolate leads to an excited state with substantial charge-transfer character, but without the direct resonance delocalization onto the nitro group that is possible with 4-nitrophenolate. nih.gov This suggests that while this compound would absorb UV light and become electronically excited, any subsequent rearrangement or fragmentation would proceed through different, less direct pathways than its isomers. Specific photochemical fragmentation studies on this compound are not widely available in the literature, but the formation of radical intermediates or long-lived triplet states could be anticipated. nih.gov

The elucidation of reaction mechanisms relies on identifying the transient species that are formed during a transformation.

Mechanisms of Thermal Fragmentation

The most probable thermal fragmentation mechanism involves a heterolytic cleavage of the C-O bond, which is the weakest linkage in the carbamate core next to the carbonyl group. The reaction would be initiated by the nucleophilic attack on the carbonyl carbon, with the 3-nitrophenoxide acting as the leaving group. The transition state would involve significant charge separation. The stability of the resulting 3-nitrophenoxide anion is a critical driving force for this mechanism. The other major fragments would be diphenylamine and carbon dioxide, formed from the breakdown of the unstable N,N-diphenylcarbamic acid intermediate.

Transient Intermediates

3-Nitrophenoxide: This anion is a key intermediate, stabilized by the strong inductive electron-withdrawing effect of the nitro group.

N,N-Diphenylcarbamic Acid: This is a likely transient intermediate that would rapidly decarboxylate to form diphenylamine and carbon dioxide.

Carbamoyl Cation ([ (C₆H₅)₂NCO ]⁺ ): This species could be formed during C-O bond heterolysis, though it is likely to be a high-energy intermediate or part of a concerted transition state rather than a long-lived species.

Mechanisms of Photochemical Transformation

Upon UV excitation, this compound would be promoted to an excited singlet state (S₁). The subsequent events could include:

Intersystem Crossing (ISC): The molecule could cross to a triplet state (T₁), which is common for nitroaromatic compounds. This triplet state would be a longer-lived, diradical species, potentially capable of abstracting hydrogen atoms from a solvent or undergoing fragmentation. nih.gov

Internal Conversion (IC): The molecule could relax back to the ground state non-radiatively.

Fragmentation: Direct fragmentation from the excited singlet or triplet state could occur, likely generating radical intermediates such as a 3-nitrophenoxy radical and a diphenylcarbamoyl radical.

The specific transient intermediates in a photochemical reaction are highly dependent on the solvent and the excitation wavelength. nih.gov

Role of this compound as a Leaving Group in Organic Synthesis

In the context of organic synthesis, the utility of this compound is primarily defined by the ability of the 3-nitrophenoxy moiety to function as an effective leaving group in nucleophilic acyl substitution reactions. The carbamate's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The reaction is completed by the departure of the 3-nitrophenoxide anion.

The effectiveness of a leaving group is directly related to the stability of the anion it forms, which can be estimated by the pKa of its conjugate acid. A lower pKa for the conjugate acid (in this case, 3-nitrophenol) indicates a more stable anion and thus a better leaving group.

The nitro group is strongly electron-withdrawing. While a nitro group at the meta position cannot stabilize a negative charge via resonance delocalization in the same way as an ortho or para substituent, it exerts a powerful inductive effect (-I effect). quora.comucalgary.ca This inductive withdrawal of electron density helps to disperse the negative charge on the phenoxide oxygen, stabilizing the anion. As shown in the table below, this effect makes 3-nitrophenol significantly more acidic than phenol (B47542) itself, and consequently, 3-nitrophenoxide is a much better leaving group than phenoxide. borbasgroup.comvaia.com

Table 2: Comparison of Phenol Acidities and Leaving Group Ability

CompoundpKa (in water)Leaving Group Stability
Phenol~9.9Moderate
3-Nitrophenol ~8.36 borbasgroup.comGood
4-Nitrophenol (B140041)~7.15 borbasgroup.comExcellent

The principle of using nitrophenyl esters as "activated" esters for facilitating reactions with nucleophiles is well-established. emerginginvestigators.orgrsc.orgnih.gov For example, 4-nitrophenyl esters are widely used in peptide synthesis and for creating bioconjugates because the 4-nitrophenoxide is an excellent leaving group. By analogy, this compound can serve as a donor of the diphenylcarbamoyl group [(C₆H₅)₂NCO] to a variety of nucleophiles, such as amines or alcohols, in a reaction driven by the formation of the stable 3-nitrophenoxide leaving group. This makes the compound a useful synthon for the introduction of the diphenylcarbamate protecting group or other related functionalities under relatively mild conditions.

Advanced Spectroscopic and Computational Analysis of 3 Nitrophenyl Diphenylcarbamate

Spectroscopic Probes for Reaction Monitoring and Mechanistic Elucidation

Modern spectroscopy offers a window into the intricate processes of chemical reactions, enabling real-time observation and characterization of species that are fleeting and present in low concentrations.

In-situ spectroscopic techniques are indispensable for tracking the progress of chemical reactions as they occur, providing critical data for kinetic analysis and the elucidation of reaction mechanisms. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to monitor the concentration of reactants, products, and sometimes intermediates, in real time. For carbamate (B1207046) synthesis or transformation, this could involve monitoring the characteristic carbonyl (C=O) stretching frequency in the IR spectrum or tracking the chemical shifts of specific protons or carbons in the NMR spectrum.

The data obtained from these in-situ measurements can be used to determine reaction rates, reaction orders, and activation energies. For a system involving 3-nitrophenyl diphenylcarbamate, spectroscopists could follow the disappearance of a precursor's signal and the simultaneous appearance of the carbamate's signature peaks to build a kinetic profile of its formation. Furthermore, by observing how reaction conditions (e.g., temperature, catalyst, solvent) affect these rates, a detailed mechanistic picture can be constructed. While the direct application of in-situ spectroscopy to this compound is not extensively documented in publicly available literature, the principles derived from studies on other carbamates and nitroaromatic compounds are fully applicable.

The complete understanding of a reaction mechanism hinges on the ability to detect and characterize the transient intermediates that form along the reaction pathway. These species are often highly reactive and short-lived, making their detection a significant challenge. Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for identifying charged intermediates in solution. In the context of carbamate chemistry, potential intermediates could include isocyanates, carbamic acids, or other activated species depending on the synthetic route.

For instance, in the synthesis of N-phenyl carbamates, studies have successfully used techniques like High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry to identify intermediates such as phenylurea. In enzymatic reactions, NMR spectroscopy has been employed to detect carbamate intermediates formed on the enzyme itself. The characterization of such intermediates for reactions involving this compound would provide crucial evidence for a proposed reaction pathway, confirming the sequence of bond-forming and bond-breaking events.

Computational Chemistry and Theoretical Studies on Carbamate Systems

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular structure, stability, and reactivity that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of molecules. By calculating the distribution of electrons, DFT can determine optimized molecular geometries and predict a variety of chemical properties. For this compound, DFT calculations can elucidate the influence of its constituent parts: the electron-withdrawing nitro group, the central carbamate linkage, and the two phenyl rings.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. The locations of these frontier orbitals indicate the likely sites for electrophilic and nucleophilic attack. In this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the nitrophenyl ring a potential site for nucleophilic attack, while the lone pairs on the nitrogen and oxygen atoms of the carbamate group would contribute significantly to the HOMO.

Table 1: Representative Electronic Properties from DFT Calculations for Carbamate Systems

Property Description Significance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the ability to donate an electron (nucleophilicity). Higher energy means it is a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept an electron (electrophilicity). Lower energy means it is a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A small gap suggests high polarizability and higher chemical reactivity.

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on a molecule. | Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. |

This table is illustrative, based on general principles of DFT applied to carbamate systems. Specific values would require dedicated calculations for this compound.

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

Table 2: Key Applications of Molecular Dynamics Simulations for Carbamate Systems

Simulation Aspect Information Gained Relevance to this compound
Conformational Search Identifies stable low-energy conformations (conformers) of the molecule. Determines the preferred 3D shapes, such as the relative orientation of the phenyl and nitrophenyl rings.
Torsional Angle Analysis Tracks the rotation around single bonds over time. Reveals the flexibility of the molecule and barriers to rotation.
Solvation Shell Analysis Characterizes the arrangement of solvent molecules around the solute. Explains how intermolecular interactions with the solvent can influence reactivity and stability.

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions from a reference structure. | Assesses the structural stability of the molecule over the course of the simulation. |

Conceptual DFT provides a set of "quantum chemical descriptors" that translate complex electronic structure data into chemically intuitive indices of reactivity. These descriptors are powerful for comparing the reactivity of different molecules and for predicting the most likely pathways for a reaction.

Important global descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Hardness and softness relate to the resistance of a molecule to change its electron configuration; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. The electrophilicity index measures the stabilization in energy when a system acquires additional electronic charge from the environment, indicating its capacity to act as an electrophile. By calculating these descriptors for this compound, one could quantitatively predict its tendency to participate in various types of reactions and compare its reactivity to other related carbamates.

Table 3: Key Quantum Chemical Descriptors and Their Interpretation

Descriptor Formula (in terms of Ionization Potential, I, and Electron Affinity, A) Interpretation
Chemical Potential (μ) μ = -(I + A) / 2 Represents the "escaping tendency" of electrons from a system.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to charge transfer. Hard molecules are less reactive.
Global Softness (S) S = 1 / (2η) The inverse of hardness. Soft molecules are more reactive.

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the propensity to accept electrons. A higher value indicates a better electrophile. |

These descriptors can be calculated using the HOMO and LUMO energies from DFT as approximations for -I and -A, respectively.

Applications of 3 Nitrophenyl Diphenylcarbamate in Advanced Organic Synthesis and Materials Science

Utilization in Polymer Chemistry and Functional Materials

The reactivity of the carbamate (B1207046) linkage, particularly when activated by the nitrophenyl group, makes 3-nitrophenyl diphenylcarbamate a valuable precursor in the field of materials science. Its applications range from serving as a building block in polymerization to its use in modifying material surfaces.

While polyurethanes are conventionally synthesized from the reaction of isocyanates with polyols, there is growing interest in non-isocyanate routes due to the high toxicity of isocyanate monomers. Carbamates can serve as "blocked" or "masked" isocyanate precursors. In this context, this compound could theoretically be used in transcarbamoylation reactions with diols or polyols at elevated temperatures. The 3-nitrophenoxide is a good leaving group, which would facilitate the reaction to form the desired urethane (B1682113) linkages of the polymer backbone.

Monomer Type Conventional Reagent Potential Role of this compound
Isocyanate SourceDiphenylmethane Diisocyanate (MDI), Toluene (B28343) Diisocyanate (TDI)A non-isocyanate precursor that generates urethane linkages via transcarbamoylation.
Co-reactantPolyols (e.g., Polyethylene glycol, Polyester polyols)Reacts with the carbamate to form the polymer backbone.

The modification of material surfaces is critical for controlling properties such as biocompatibility, wettability, and adhesion. Activated carbamates are effective reagents for covalently attaching molecules to functionalized surfaces. Surfaces presenting nucleophilic groups, such as primary amines (-NH₂) or hydroxyls (-OH), can be readily modified using this compound.

In this application, the target surface is treated with a solution of the compound. The surface-bound nucleophile attacks the electrophilic carbonyl carbon of the carbamate, displacing the stable 3-nitrophenoxide leaving group. This reaction results in the formation of a stable urea (B33335) or urethane linkage, effectively coating the surface with a layer of diphenylcarbamoyl groups. This method can be used to tune the surface's hydrophobicity and chemical resistance.

Surface Functional Group Reaction with this compound Resulting Linkage
Amine (-NH₂)Nucleophilic acyl substitutionUrea
Hydroxyl (-OH)Nucleophilic acyl substitutionUrethane
Thiol (-SH)Nucleophilic acyl substitutionThiocarbamate

Reagent for Selective Functional Group Transformations

In synthetic organic chemistry, the compound serves as a valuable reagent for introducing specific functionalities and for constructing complex molecular architectures.

Protecting groups are essential tools in multi-step organic synthesis, preventing reactive functional groups from participating in unwanted side reactions. Carbamates are one of the most common and effective protecting groups for amines. The diphenylcarbamoyl (Dpc) group can be introduced using reagents like diphenylcarbamoyl chloride.

This compound offers an alternative, often milder, method for this transformation. It acts as a diphenylcarbamoylating agent, reacting with primary and secondary amines to afford the corresponding N,N-diphenylureas (the protected amine). The reaction is driven by the formation of the stable 3-nitrophenoxide byproduct. This avoids the generation of hydrochloric acid, which occurs when using diphenylcarbamoyl chloride, making it suitable for acid-sensitive substrates.

Protecting Group Introducing Reagent Leaving Group / Byproduct Key Feature
Diphenylcarbamoyl (Dpc)Diphenylcarbamoyl chlorideChloride / HClHigh reactivity, generates acid.
Diphenylcarbamoyl (Dpc)This compound 3-NitrophenoxideMilder conditions, no strong acid produced.
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonatet-ButoxycarboxylateAcid-labile, widely used.
Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSuChloride or N-HydroxysuccinimideBase-labile, orthogonal to Boc.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. This compound can serve as a precursor for their synthesis through multi-step pathways. A key strategy involves the chemical modification of the nitro group.

One prominent pathway is the selective reduction of the 3-nitro group to a 3-amino group. This transformation can be achieved using various methods, such as catalytic hydrogenation or mediated electroreduction. The resulting aminophenyl intermediate possesses two key reactive sites: the newly formed aniline-type amine and the carbamate. This intermediate can then undergo intramolecular or intermolecular cyclization reactions. For example, reaction with a one-carbon electrophile (like a phosgene (B1210022) equivalent) could lead to the formation of benzimidazolone-type structures. Alternatively, the carbamate itself could be hydrolyzed or transformed to facilitate cyclization with a neighboring group, providing a route to various heterocyclic systems.

Synthetic Strategy Key Transformation Intermediate Potential Heterocyclic Product
Reduction-CyclizationReduction of -NO₂ group3-Aminophenyl diphenylcarbamateBenzimidazoles, Quinazolines, Benzoxazinones
Carbamate-based CyclizationActivation and reaction of the carbamate moietyN/AFused-ring ureas and related heterocycles

Role in Supramolecular Chemistry and Molecular Recognition (non-biological)

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound is well-suited for participating in such interactions, making it a potential building block for designing self-assembling systems and molecular sensors.

The molecule contains distinct regions with complementary electronic properties:

π-Acceptor: The electron-deficient 3-nitrophenyl ring can interact favorably with electron-rich aromatic systems (π-donors) through π-π stacking.

π-Donors: The two phenyl rings of the diphenylamino group are relatively electron-rich and can act as π-donors in stacking interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen of the carbamate group can act as a hydrogen bond acceptor.

This combination of features allows this compound to engage in predictable, directional, non-covalent interactions. It could be used to form ordered crystalline materials or to act as a host molecule that selectively binds to guest molecules possessing complementary electron-rich or hydrogen-bond-donating sites.

Molecular Feature Type of Interaction Potential Role in Supramolecular Assembly
3-Nitrophenyl Ringπ-π Stacking (Acceptor)Directing the assembly with π-donor molecules.
Diphenylamino Ringsπ-π Stacking (Donor)Interaction with π-acceptor molecules.
Carbamate CarbonylHydrogen Bonding (Acceptor)Binding hydrogen bond donors (e.g., phenols, ureas).
Aromatic C-H GroupsC-H···π / C-H···O InteractionsFine-tuning the stability and structure of the assembly.

Derivatives and Structural Analogues of 3 Nitrophenyl Diphenylcarbamate: Synthesis and Comparative Reactivity

Design Principles for Modified Carbamate (B1207046) Structures

The design of modified carbamate structures is guided by fundamental principles of organic chemistry, focusing on the interplay of electronic and steric effects. The carbamate group itself is a hybrid of an amide and an ester, and its chemical stability and reactivity are influenced by resonance, conformation, and the nature of its substituents. nih.gov

Key design principles include:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic rings significantly impacts the reactivity of the carbamate. Electron-withdrawing groups, such as the nitro group, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity. lumenlearning.com

Steric Hindrance: The size and spatial arrangement of substituents near the carbamate linkage can hinder the approach of reactants, thereby slowing down reaction rates. numberanalytics.com This steric hindrance can also influence the regioselectivity of reactions by favoring attack at less hindered positions. libretexts.org

Conformational Isomerism: The carbamate group can exist as cis and trans isomers due to restricted rotation around the C-N bond. The conformational preference is influenced by the steric and electronic properties of the substituents and can affect the molecule's interaction with other molecules or biological targets.

Leaving Group Ability: In reactions involving the cleavage of the carbamate, the stability of the leaving group is a critical factor. For nitrophenyl carbamates, the nitrophenoxide ion is a good leaving group, and its stability can be further modulated by substituents on the nitrophenyl ring.

Synthesis of Analogues with Varied Substituents on Phenyl and Nitrophenyl Moieties

The synthesis of analogues of 3-nitrophenyl diphenylcarbamate with varied substituents on the phenyl and nitrophenyl moieties can be achieved through several established methods. A common approach involves the reaction of a substituted phenyl chloroformate with a substituted diphenylamine (B1679370) or the reaction of a substituted diphenylcarbamoyl chloride with a substituted phenol (B47542).

A general and adaptable method for synthesizing these analogues is the reaction of an appropriately substituted aniline (B41778) with a substituted phenyl chloroformate in the presence of a base like pyridine. For instance, to synthesize analogues with different substituents on the nitrophenyl ring, one would start with the corresponding substituted nitrophenol to create the phenyl chloroformate. To vary the substituents on the diphenylamino moiety, one would use a diphenylamine with the desired substitution pattern.

For example, the synthesis of 4-nitrophenyl N-phenylcarbamate, a close structural analogue, is achieved by reacting aniline with 4-nitrophenyl chloroformate. researchgate.net This methodology can be readily adapted to synthesize a wide array of derivatives by using different substituted anilines and nitrophenyl chloroformates.

The following table outlines the synthesis of various analogues:

Substituent on Diphenylamino MoietySubstituent on Nitrophenyl MoietyStarting Materials
4-Methyl3-Nitro4-Methyldiphenylamine and 3-nitrophenyl chloroformate
4-Chloro3-Nitro4-Chlorodiphenylamine and 3-nitrophenyl chloroformate
H2-NitroDiphenylamine and 2-nitrophenyl chloroformate
H4-NitroDiphenylamine and 4-nitrophenyl chloroformate
4-Methoxy3-Nitro4-Methoxydiphenylamine and 3-nitrophenyl chloroformate

Structure-Reactivity Relationship Studies of Substituted Diphenylcarbamates

The relationship between the structure of substituted diphenylcarbamates and their reactivity is a key area of investigation, providing insights into reaction mechanisms and enabling the design of molecules with tailored properties. These studies primarily focus on quantifying the electronic and steric effects of substituents.

Electronic Effects on Reactivity (e.g., Hammett correlations)

The electronic effects of substituents on the reactivity of diphenylcarbamates can be quantitatively assessed using Hammett plots. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values for electron-withdrawing groups and negative values for electron-donating groups. The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, implying a buildup of positive charge. dalalinstitute.com

A study on the alkaline hydrolysis of phenyl N-phenylcarbamates provides a relevant example. The Hammett plot for this reaction, where substituents are on the phenoxy group, yields a positive ρ value of +2.90. This indicates that electron-withdrawing substituents on the phenyl ring significantly accelerate the rate of hydrolysis by stabilizing the developing negative charge on the phenoxy leaving group. viu.ca

The following interactive table presents data from a Hammett plot for the hydrolysis of substituted phenyl N-phenylcarbamates: viu.ca

Substituentσ ValueRate Constant (k) M⁻¹s⁻¹log(k)
p-CH₃-0.17301.48
p-OCH₃-0.27251.40
H0.00901.95
p-Cl0.234202.62
m-Cl0.3718003.26
m-NO₂0.71130004.11
p-NO₂0.782700005.43

Steric Effects on Reaction Pathways

Steric effects, arising from the spatial bulk of substituents, can significantly influence the reaction pathways of substituted diphenylcarbamates. numberanalytics.com Increased steric hindrance around the reactive center can slow down a reaction by impeding the approach of a nucleophile. libretexts.org

In the context of nucleophilic substitution reactions at the carbonyl carbon of a diphenylcarbamate, bulky substituents on the phenyl rings of the diphenylamino group can shield the electrophilic center. This steric hindrance can lead to a decrease in the reaction rate. For example, in SN2 reactions, the presence of bulky groups on the electrophile is known to significantly reduce the reaction rate. semanticscholar.org

Furthermore, steric effects can alter the preferred reaction pathway. For instance, in reactions that can proceed through competing pathways, such as substitution versus elimination, increased steric hindrance often favors the elimination pathway. While not a direct competition in the hydrolysis of carbamates, the principle of steric hindrance influencing the accessibility of the reaction center remains relevant.

A study on the reaction of substituted phenyl 2,4,6-trinitrophenyl ethers with amines demonstrated that increased steric hindrance in the amine nucleophile (N-methylaniline vs. aniline) led to a dramatic decrease in the reaction rate. researchgate.net This highlights the sensitivity of such reactions to steric crowding around the reaction site, a principle that is directly applicable to the reactions of substituted diphenylcarbamates.

Functionalization of the Nitrophenyl and Diphenyl Moieties for Enhanced Reactivity or Specific Applications

Functionalization of the nitrophenyl and diphenyl moieties of this compound and its analogues allows for the enhancement of their reactivity and the development of derivatives for specific applications.

The carbamate group itself can act as a directed metalation group (DMG), facilitating the introduction of functional groups at the ortho position of the aromatic rings. nih.gov This strategy can be employed to introduce substituents that can further modulate the electronic properties or provide a handle for subsequent reactions.

The nitrophenyl group plays a crucial role in the reactivity of these compounds, particularly in nucleophilic substitution reactions where it acts as a good leaving group. The reactivity of p-nitrophenyl carbonates is notably high due to the electron-withdrawing nature of the nitro group. wikipedia.org This inherent reactivity can be further tuned by introducing other substituents on the nitrophenyl ring. For example, additional electron-withdrawing groups would be expected to increase the leaving group ability of the nitrophenoxide, thereby accelerating reactions at the carbonyl center.

Furthermore, the nitro group itself can be a site for functionalization. For instance, reduction of the nitro group to an amine provides a versatile functional group that can be further modified. A study on nitrobenzyl carbamates as bioreductive prodrugs showed that the fragmentation rate, and thus the release of an active compound, is influenced by substituents on the benzyl (B1604629) ring. researchgate.net This demonstrates how functionalization can be used to control the reactivity and application of these molecules, in this case for drug delivery.

Environmental Chemical Transformations and Degradation Pathways of 3 Nitrophenyl Diphenylcarbamate

Hydrolytic Stability and Degradation Mechanisms under Environmental Conditions

pH-Dependence of Hydrolysis Kinetics and Product Formation

Specific kinetic data, including rate constants at different pH values, for the hydrolysis of 3-nitrophenyl diphenylcarbamate are not available in the public domain. The influence of pH on the rate of hydrolysis and the nature of the resulting degradation products have not been documented.

Identification of Chemical Degradation Products

There are no published studies that have identified the chemical products formed from the hydrolysis of this compound. Consequently, a purely chemical analysis of its degradation products cannot be provided.

Photolytic Degradation Pathways and Mechanisms

The photolytic degradation of this compound has not been the subject of published research. The effect of sunlight or artificial UV radiation on the transformation of this compound is unknown.

Wavelength Dependence and Quantum Yield Studies

No studies have been conducted to determine the wavelength dependence of the photolysis of this compound, and therefore, no quantum yield data is available.

Photoproduct Analysis and Mechanistic Insights

As no photolysis studies have been performed, there is no information on the identity of the photoproducts or the mechanistic pathways of its photochemical degradation.

Oxidative and Reductive Chemical Transformations

Information regarding the oxidative and reductive chemical transformations of this compound is absent from the scientific literature. The potential for this compound to be transformed in the environment through reactions with oxidants (like hydroxyl radicals) or reductants is currently uncharacterized.

Q & A

Q. What are the common synthetic routes for 3-nitrophenyl diphenylcarbamate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 3-nitrophenol with diphenylcarbamoyl chloride using a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during carbamate bond formation to minimize side reactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product .
  • Catalyst use : Employing coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance efficiency .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : The N-H proton of the carbamate group appears as a broad singlet at ~280 c.p.m., while aromatic protons of the 3-nitrophenyl group resonate at 6.8–8.2 ppm .
  • IR : Stretching vibrations for the carbamate C=O bond occur at ~1700 cm⁻¹, and the nitro group (NO₂) shows asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Solubility : The compound is sparingly soluble in water but stable in ethanol, DMSO, or DMF. Avoid prolonged exposure to moisture to prevent hydrolysis .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nitro group activates the phenyl ring, facilitating nucleophilic aromatic substitution. Computational studies (DFT) reveal:

  • Charge distribution : The nitro group reduces electron density at the para position, directing nucleophiles to the meta site .
  • Transition states : Thionyl chloride (SOCl₂) converts carbamate intermediates to reactive acid chlorides, enabling coupling with amines .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for derivatives of this compound?

  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing peak broadening .
  • Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra to confirm assignments .

Q. What methodologies are recommended for determining the lipophilicity (logP) of this compound and its analogs?

  • Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradients; correlate retention times with known logP standards .
  • Shake-flask method : Partition the compound between octanol and water, followed by UV-Vis quantification .

Q. How can this compound be utilized in designing calcium channel modulators or other therapeutic agents?

  • Scaffold modification : Introduce substituents (e.g., methyl groups) to the diphenylcarbamate moiety to enhance binding to voltage-gated calcium channels .
  • In vitro assays : Test cytotoxicity and ion channel inhibition using patch-clamp electrophysiology in HEK293 cells .

Methodological Notes

  • Spectral Data Interpretation : Always cross-reference experimental NMR/IR with computational models (e.g., Gaussian 16) to resolve ambiguities .
  • Synthetic Pitfalls : Avoid using aqueous workup for acid-sensitive intermediates; opt for anhydrous quenching agents (e.g., sodium sulfate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.